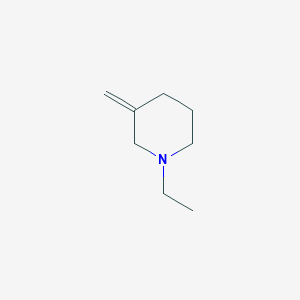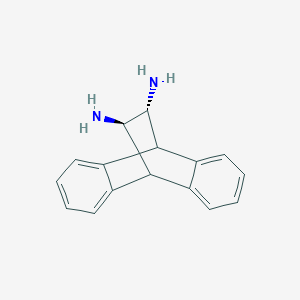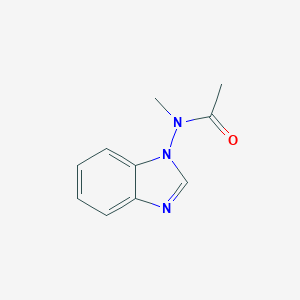
1-Ethyl-3-methylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylidenepiperidine, also known as EMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective ligand for the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. EMDP has attracted significant interest in the scientific community due to its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry.
Mechanism Of Action
1-Ethyl-3-methylidenepiperidine exerts its effects by binding to the sigma-1 receptor, a protein found in the endoplasmic reticulum of cells in the central nervous system. The sigma-1 receptor has been implicated in several physiological processes, including pain perception, mood regulation, and neuroprotection. 1-Ethyl-3-methylidenepiperidine binding to the sigma-1 receptor can result in the modulation of various signaling pathways, including the modulation of calcium signaling and the activation of certain neurotransmitter systems.
Biochemical And Physiological Effects
1-Ethyl-3-methylidenepiperidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the activation of certain neurotransmitter systems. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
1-Ethyl-3-methylidenepiperidine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 1-Ethyl-3-methylidenepiperidine has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1-Ethyl-3-methylidenepiperidine is its potential toxicity, as it has been shown to induce liver damage in some animal models. Additionally, 1-Ethyl-3-methylidenepiperidine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-Ethyl-3-methylidenepiperidine. One area of interest is its potential applications in drug addiction and withdrawal. 1-Ethyl-3-methylidenepiperidine has been shown to modulate the activity of certain neurotransmitter systems involved in addiction, and further research could elucidate its potential as a treatment for addiction. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in neurodegenerative diseases, and further research could explore its potential as a neuroprotective agent. Finally, further studies could investigate the potential of 1-Ethyl-3-methylidenepiperidine as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesis Methods
1-Ethyl-3-methylidenepiperidine can be synthesized using various methods, including the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine or the reaction of 1-ethylpiperidine-3-carboxylic acid with acetic anhydride. The most commonly used method involves the reaction of 1-ethylpiperidine-3-carboxaldehyde with methylamine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-Ethyl-3-methylidenepiperidine as a white crystalline solid with a melting point of 160-162°C.
Scientific Research Applications
1-Ethyl-3-methylidenepiperidine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 1-Ethyl-3-methylidenepiperidine has also been found to have analgesic properties and can reduce pain perception in animal models of chronic pain. Additionally, 1-Ethyl-3-methylidenepiperidine has been investigated for its potential applications in drug addiction and withdrawal, as it can modulate the activity of certain neurotransmitter systems involved in addiction.
properties
CAS RN |
181999-39-3 |
|---|---|
Product Name |
1-Ethyl-3-methylidenepiperidine |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-ethyl-3-methylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3 |
InChI Key |
HASMQYHVFRFLSG-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(=C)C1 |
Canonical SMILES |
CCN1CCCC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)







